6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 5-iodoquinoline-8-amine with cyclohexa-2,4-dien-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The iodine atom in the quinoline moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted cyclohexa-2,4-dien-1-one compounds.
Scientific Research Applications
6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(5-Methylquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{[(5-Chloroquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{[(5-Bromoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one lies in its iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging and therapeutic applications .
Properties
CAS No. |
207922-23-4 |
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Molecular Formula |
C16H11IN2O |
Molecular Weight |
374.17 g/mol |
IUPAC Name |
2-[(5-iodoquinolin-8-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H11IN2O/c17-13-7-8-14(16-12(13)5-3-9-18-16)19-10-11-4-1-2-6-15(11)20/h1-10,20H |
InChI Key |
OKQMVDSIDZRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=C(C=C2)I)C=CC=N3)O |
Origin of Product |
United States |
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